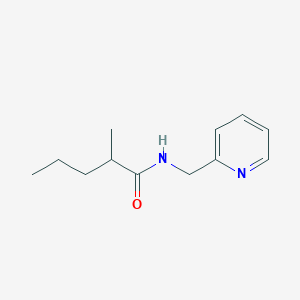
2-methyl-N-(2-pyridinylmethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-pyridinylmethyl)pentanamide, also known as MPMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of N-(2-pyridinylmethyl)pentanamide and has a methyl group attached to the second carbon atom of the pentanamide chain.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves its binding to nAChR subtypes, leading to the modulation of their activity. This modulation can result in various effects, including the enhancement or inhibition of neurotransmitter release, the alteration of ion channel conductance, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyridinylmethyl)pentanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the potential to act as a neuroprotective agent. It has also been reported to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(2-pyridinylmethyl)pentanamide in lab experiments include its high binding affinity towards specific nAChR subtypes, its potential to modulate neurotransmitter release, and its ability to enhance cognitive function. However, the limitations of using 2-methyl-N-(2-pyridinylmethyl)pentanamide include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
For the research on 2-methyl-N-(2-pyridinylmethyl)pentanamide include the investigation of its potential therapeutic applications in the treatment of various neurological disorders, the identification of its precise binding sites on nAChR subtypes, and the development of more selective analogs with improved pharmacokinetic properties. Additionally, the potential for 2-methyl-N-(2-pyridinylmethyl)pentanamide to act as a neuroprotective agent and its effects on other physiological processes such as inflammation and oxidative stress warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves the reaction of N-(2-pyridinylmethyl)pentanamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs via an SN2 mechanism, resulting in the formation of 2-methyl-N-(2-pyridinylmethyl)pentanamide as a white solid.
Applications De Recherche Scientifique
2-methyl-N-(2-pyridinylmethyl)pentanamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit selective binding affinity towards certain nicotinic acetylcholine receptor (nAChR) subtypes, which are involved in various physiological processes such as learning and memory, attention, and addiction.
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-6-10(2)12(15)14-9-11-7-4-5-8-13-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYIOVVVAOOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387457 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
CAS RN |
6205-04-5 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4893529.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4893536.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)